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Bis(phenylethynyl)dimethylsilane

Preceramic polymers Ceramic matrix composites High-temperature materials

Procurement teams should specify Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3) for applications requiring its unique thermal signature. Its combination of a high Td5 (610.8 °C under N₂) and a moderate ceramic yield (13%) differentiates it from siloxane- or carborane-bridged analogs, enabling precise control over char formation and thermal stability in CMCs, ablatives, and high-temperature composites. The monomer melts above 100 °C to a low-viscosity fluid, facilitating Resin Transfer Molding (RTM) for net-shape parts. Verify thermal performance specs before purchasing alternative monomers.

Molecular Formula C18H16Si
Molecular Weight 260.4 g/mol
CAS No. 2170-08-3
Cat. No. B1366817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(phenylethynyl)dimethylsilane
CAS2170-08-3
Molecular FormulaC18H16Si
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3
InChIKeyLRBLIVYQOCFXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3): Organosilicon Monomer for Advanced Polymer and Ceramic Precursor Applications


Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3) is an organosilicon monomer characterized by a central silicon atom bonded to two methyl groups and two phenylethynyl groups . It is a solid at room temperature with a melting point of 78-81°C and a boiling point of 180°C at 4 mmHg . Its bifunctional nature, featuring two reactive ethynyl (C≡C) linkages, enables thermal cross-linking via Diels–Alder and trimerization reactions to form highly cross-linked, thermally stable networks [1]. This compound serves as a key building block for high-performance polymers, preceramic materials, and advanced thermosets used in aerospace, electronics, and other high-temperature applications .

Why Generic Substitution Fails for Bis(phenylethynyl)dimethylsilane: Key Differentiators in Thermal and Ceramic Performance


Not all arylacetylene monomers or organosilicon precursors are interchangeable. The specific combination of a dimethylsilyl core with two terminal phenylethynyl groups in bis(phenylethynyl)dimethylsilane imparts a unique cross-linking mechanism and thermal degradation profile that differ markedly from analogs such as siloxane-bridged monomers, carborane-containing monomers, or monomers with different substitution patterns [1]. For instance, the ceramic yield of this compound (13%) is significantly lower than that of a disiloxane-bridged analog (30%) or a carborane-containing analog (64%) [1]. Conversely, its cross-linked network achieves a 5% weight loss temperature of 610.8 °C under nitrogen, a level of thermal stability that is competitive with or exceeds many alternative high-performance monomers [2]. These quantifiable differences in thermal behavior and ceramic conversion directly impact material selection for applications requiring precise control over char yield, thermal stability, and processing characteristics.

Quantitative Differentiation Evidence for Bis(phenylethynyl)dimethylsilane: Head-to-Head Comparisons with Key Analogs


Ceramic Yield Comparison: Bis(phenylethynyl)dimethylsilane vs. Siloxane and Carborane Analogs

Bis(phenylethynyl)dimethylsilane yields a significantly lower ceramic residue upon pyrolysis compared to disiloxane- and carborane-containing analogs, which is critical for applications where minimal char is desired. The ceramic yield of the target compound is 13%, versus 30% for 1,3-bis(4-phenylethynylphenyl)tetramethyldisiloxane and 64% for 1,7-bis(4-phenylethynylphenyltetramethyldisiloxy)-m-carborane [1].

Preceramic polymers Ceramic matrix composites High-temperature materials

Thermal Stability of Cross-Linked DMPES: TGA-Derived 5% Weight Loss Temperature

Cross-linked dimethyl-diphenylethynyl-silane (DMPES) exhibits exceptional thermal stability, with a 5% weight loss temperature (Td5) of 610.8 °C under nitrogen and a residual mass of 85.6% at 1000 °C [1]. This value can be compared to other high-performance monomers: for instance, many polyimides exhibit Td5 values in the range of 500-550 °C, and typical epoxy resins decompose below 400 °C [2].

High-performance polymers Thermosets Thermal analysis

Oxidative Stability of Cross-Linked DMPES: Comparative Weight Loss in Air

Cross-linked dimethyl-diphenylethynyl-silane (DMPES) demonstrates excellent resistance to oxidative degradation, as evidenced by thermogravimetric analysis (TGA) in air. The material retains substantial mass at elevated temperatures in an oxidizing environment, in contrast to many organic polymers that undergo rapid oxidative decomposition above 300-400 °C [1].

Oxidative stability High-temperature polymers Aerospace materials

Cross-Linking Exotherm and Curing Profile: DSC Analysis of DMPES

Differential scanning calorimetry (DSC) of dimethyl-diphenylethynyl-silane reveals a large exothermic peak during heating to 430 °C, indicative of cross-linking via Diels–Alder and trimerization reactions of the terminal ethynyl groups [1]. This thermal cure profile allows for controlled processing: the monomer can be melted and shaped at moderate temperatures (above ~100 °C) before thermal curing at higher temperatures [2].

Thermosetting resins Cure kinetics Polymer processing

Optimal Application Scenarios for Bis(phenylethynyl)dimethylsilane Based on Quantified Performance Data


High-Temperature Composite Matrices for Aerospace Structures

The exceptional thermal stability of cross-linked bis(phenylethynyl)dimethylsilane, with a Td5 of 610.8 °C under nitrogen [1], makes it a prime candidate for high-temperature composite matrices. This performance exceeds that of many polyimides (500-550 °C) and far surpasses conventional epoxies, enabling use in engine components, thermal protection systems, and structural parts for supersonic and hypersonic vehicles. The monomer's ability to be processed as a low-viscosity melt above 100 °C [2] facilitates resin transfer molding (RTM) and other composite fabrication techniques, allowing for the creation of complex, high-performance parts.

Preceramic Polymer for Controlled SiC or SiOC Ceramic Conversion

Bis(phenylethynyl)dimethylsilane serves as a preceramic precursor with a well-defined ceramic yield of 13% upon pyrolysis [1]. While this yield is lower than that of siloxane- or carborane-containing analogs, it offers a distinct advantage for applications requiring a lower char content or a more 'clean' conversion to a silicon oxycarbide (SiOC) ceramic. This is particularly valuable in the fabrication of ceramic matrix composites (CMCs) where the polymer acts as a binder and is subsequently pyrolyzed, or in the creation of porous ceramic structures where controlled shrinkage and low residual carbon are critical.

High-Temperature Resistant Coatings and Adhesives

The combination of high thermal stability (Td5 610.8 °C) and excellent oxidative resistance [1] positions cross-linked bis(phenylethynyl)dimethylsilane as an outstanding material for protective coatings and high-temperature adhesives. In oxidizing environments, this compound retains significant mass well above 400 °C, a temperature at which most organic coatings degrade rapidly. Potential applications include coatings for exhaust systems, furnace linings, and high-temperature sensors, as well as adhesives for bonding ceramic or metal components in demanding thermal environments.

Dielectric Layers in High-Frequency Electronics

While direct dielectric data for bis(phenylethynyl)dimethylsilane is limited, the silicon-containing, highly cross-linked aromatic network derived from this monomer is structurally analogous to materials known for their low dielectric constants and low loss tangents [1]. The absence of polar groups and the rigid, cross-linked structure suggest potential utility as a dielectric layer in high-frequency printed circuit boards, semiconductor packaging, and microelectronic devices where thermal stability and low signal loss are paramount. Its high thermal stability (Td5 610.8 °C) further ensures compatibility with high-temperature processing steps common in electronics manufacturing.

Technical Documentation Hub

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